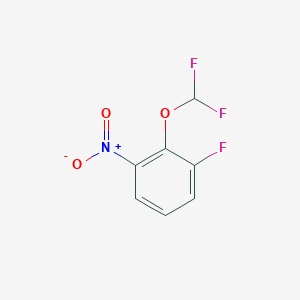

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this aromatic compound follows International Union of Pure and Applied Chemistry guidelines for substituted benzene derivatives. The official International Union of Pure and Applied Chemistry name is 2-(difluoromethoxy)-1-fluoro-3-nitrobenzene, which accurately describes the substitution pattern on the benzene ring. The Chemical Abstracts Service registry number 1214326-22-3 provides unique identification for this compound in chemical databases and literature. Alternative naming conventions include the descriptor "benzene, 2-(difluoromethoxy)-1-fluoro-3-nitro-" which follows the benzene-based nomenclature system. The compound is also referenced using synonyms such as 2-(difluoromethoxy)-3-fluoronitrobenzene in commercial and research literature.

The systematic identification extends to database entries where the compound appears with the PubChem Chemical Identifier number 46311587. The Molecular Design Limited number MFCD14698445 serves as another standardized identifier across chemical databases. Multiple catalog numbers from various suppliers include designations such as PC501882, X188488, and NX17589, facilitating procurement and research applications. The International Chemical Identifier key IJEQFBATOJWEGM-UHFFFAOYSA-N provides a unique hashed representation of the molecular structure. These systematic identifiers ensure precise communication about this specific compound across different research contexts and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula C7H4F3NO3 defines the exact atomic composition of this compound. This formula indicates the presence of seven carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The molecular weight has been precisely determined as 207.11 grams per mole through computational analysis. The exact mass determination yields 207.01400 atomic mass units, providing high precision for mass spectrometric applications. The monoisotopic mass calculation confirms the molecular weight determination and supports analytical identification protocols.

The elemental composition analysis reveals significant fluorine content contributing approximately 27.5% of the total molecular weight. The three fluorine atoms, distributed as a difluoromethoxy group and an aromatic fluorine substituent, substantially influence the compound's physical and chemical properties. The nitro group contributes 22.2% of the molecular weight, while the benzene ring system accounts for the remaining structural mass. The compact molecular structure with a heavy atom count of 14 atoms creates a relatively high density of functional groups within a small molecular framework. The polar surface area has been calculated as 52 square angstroms, reflecting the contribution of the nitro and ether oxygen atoms to the overall molecular polarity.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C7H4F3NO3 |

| Molecular Weight | 207.11 g/mol |

| Exact Mass | 207.01400 amu |

| Heavy Atom Count | 14 |

| Polar Surface Area | 52 Ų |

| Rotatable Bond Count | 3 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through multiple nuclear observations. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the aromatic protons and the difluoromethoxy proton. The difluoromethoxy proton typically appears as a triplet due to coupling with the two equivalent fluorine atoms, generating a distinctive splitting pattern. Aromatic proton signals appear in the characteristic downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of both the nitro and fluorine substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for this compound due to the presence of three fluorine environments. The difluoromethoxy fluorine atoms typically exhibit chemical shifts around -80 to -90 parts per million relative to trichlorofluoromethane reference. The aromatic fluorine substituent displays a distinct chemical shift pattern, often appearing upfield relative to the difluoromethoxy fluorines. Coupling patterns between fluorine nuclei and adjacent protons create complex multipicity that aids in structural confirmation. The fluorine nuclear magnetic resonance spectrum serves as a fingerprint for this compound, allowing definitive identification even in complex mixtures.

Mass spectrometry analysis reveals characteristic fragmentation patterns that support structural elucidation. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the molecular weight. Principal fragmentation pathways include loss of the nitro group (mass 46) and difluoromethoxy fragments, generating diagnostic ions that confirm the substitution pattern. Electron ionization mass spectrometry typically shows base peaks corresponding to stable aromatic fragments after loss of the difluoromethoxy and nitro substituents. The fragmentation behavior follows established patterns for aromatic nitro compounds, with preferential loss of the nitro radical and formation of stable cationic aromatic species.

Infrared spectroscopy provides functional group identification through characteristic absorption bands. The nitro group exhibits strong absorption bands around 1520 and 1350 wavenumbers, corresponding to antisymmetric and symmetric nitrogen-oxygen stretching vibrations. Carbon-fluorine stretching vibrations appear in the 1000-1300 wavenumber region, with multiple bands reflecting the different fluorine environments. Aromatic carbon-carbon stretching modes generate absorption bands in the 1400-1600 wavenumber region, while carbon-hydrogen stretching of aromatic protons appears around 3000-3100 wavenumbers. The ether linkage in the difluoromethoxy group contributes additional absorption bands in the carbon-oxygen stretching region around 1200-1300 wavenumbers.

Crystallographic Data and Conformational Analysis

The conformational analysis of this compound reveals important structural preferences arising from the multiple substituents on the benzene ring. The difluoromethoxy group exhibits rotational freedom around the carbon-oxygen bond connecting it to the aromatic ring, creating multiple possible conformations. Computational studies suggest that the preferred conformation places the difluoromethoxy group in orientations that minimize steric interactions with the adjacent fluorine and nitro substituents. The three rotatable bonds within the molecule provide conformational flexibility while maintaining the rigid aromatic core structure.

The substitution pattern creates significant electronic effects that influence molecular geometry. The electron-withdrawing nature of both the nitro group and fluorine substituents affects the electron density distribution within the benzene ring. The nitro group, positioned meta to the fluorine substituent and ortho to the difluoromethoxy group, creates an asymmetric electronic environment that influences molecular properties. Computational modeling indicates that the nitro group adopts a coplanar orientation with the benzene ring to maximize resonance stabilization, while the difluoromethoxy group shows some deviation from planarity due to steric considerations.

Three-dimensional conformational studies reveal that the compound adopts preferred orientations that minimize intramolecular interactions between the bulky substituents. The difluoromethoxy group can rotate to positions that avoid unfavorable contacts with the ortho-positioned nitro group and meta-positioned fluorine atom. Energy calculations suggest that conformations with the difluoromethoxy carbon-fluorine bonds oriented away from the nitro group represent the most stable arrangements. The molecular dipole moment reflects the asymmetric distribution of electronegative atoms and electron-withdrawing groups, contributing to the compound's overall polarity and intermolecular interaction patterns.

| Conformational Parameter | Value |

|---|---|

| Rotatable Bonds | 3 |

| Ring Count | 1 |

| Carbon Bond Saturation (Fsp3) | 0.142 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Calculated LogP | 2.83 |

属性

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEQFBATOJWEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration of Fluorobenzene Derivatives

A key intermediate, 1-fluoro-3-nitrobenzene, is prepared by nitration of fluorobenzene or fluorotoluene derivatives. According to a patented method, nitration is performed using mixed acid (nitric acid and sulfuric acid) at low temperatures (20–35 °C) to selectively produce 2-fluoro-3-nitrotoluene or related intermediates. The reaction mixture is then purified by washing and vacuum distillation to isolate the nitrofluorobenzene intermediate with high purity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Nitration | Fluorotoluene + HNO3/H2SO4, 20–35 °C | Mixture of 2-fluoro-3-nitrotoluene and isomers |

| Purification | Alkali wash, vacuum distillation | Pure 2-fluoro-3-nitrotoluene |

Fluorination

Fluorination is typically achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents allow selective fluorination of aromatic rings under mild conditions, preserving sensitive functional groups like nitro.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is introduced by reacting the nitrofluorobenzene intermediate with chlorodifluoromethane in the presence of a base such as potassium carbonate. This nucleophilic substitution replaces a suitable leaving group (often a halogen) with the difluoromethoxy group, completing the target molecule synthesis.

A recent detailed study on related nitroaryl halides demonstrated the importance of catalyst choice, ligand, solvent, and reductant in optimizing yields for aromatic substitutions and functional group transformations. The study used nickel catalysts with various ligands in solvents like N-methylpyrrolidone (NMP) under CO atmosphere, showing yields up to 82% under optimized conditions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ni(dme)Cl2 (30) | L5 (30) | 5 (Mn) | NMP | 80 |

| 2 | Ni(dme)Cl2 (15) | L5 (15) | 4 (Mn) | NMP | 82 |

| 3 | NiCl2 (30) | L1 (30) | 5 (Mn) | DMA | 30 |

Note: L1-L6 represent different ligands tested in the study.

- The nitration step must be carefully controlled to avoid over-nitration or formation of undesired isomers.

- Fluorination reagents like Selectfluor provide regioselective fluorination with minimal side reactions.

- The difluoromethoxy group introduction benefits from base-mediated nucleophilic substitution using chlorodifluoromethane.

- Catalyst and ligand selection critically influence yields in reductive coupling steps, as shown by nickel-catalyzed reactions.

- Purification typically involves aqueous washes, neutralization, and chromatographic techniques to isolate high-purity products.

- Characterization is confirmed by NMR (1H, 13C, 19F), HRMS, and TLC.

The preparation of 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene involves a well-defined sequence of nitration, fluorination, and difluoromethoxy group installation. Optimization of reaction parameters including temperature, catalysts, ligands, and solvents is crucial for maximizing yield and purity. The methods summarized here are supported by diverse research including patents and peer-reviewed studies, providing a comprehensive, authoritative guide to the synthesis of this compound.

化学反应分析

Types of Reactions

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution of the fluorine atoms.

科学研究应用

Chemistry

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex fluorinated compounds, which are crucial in developing new materials and pharmaceuticals.

Biology

- Antimicrobial Properties : Research indicates that fluorinated compounds exhibit enhanced antimicrobial activity. For instance, preliminary studies suggest this compound may have effective minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and E. coli.

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene | TBD | Staphylococcus aureus, E. coli |

| 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | 6.25 - 12.5 | Aspergillus spp., Pseudomonas aeruginosa |

Medicine

- Pharmaceutical Development : The compound is explored as a precursor for pharmaceuticals with improved pharmacokinetic properties. Its lipophilicity enhances bioavailability, potentially leading to more effective drugs.

Material Science Applications

In materials science, this compound is utilized in producing advanced materials that exhibit high thermal stability and resistance to degradation. These properties make it suitable for applications in coatings, polymers, and other specialized materials.

作用机制

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene is largely dependent on its chemical structure. The presence of the nitro group can lead to interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

相似化合物的比较

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene with analogous benzene derivatives:

Key Comparative Insights

Electronic Effects: The target compound’s electron deficiency (due to EWGs at positions 1, 2, and 3) contrasts with analogs like 1-fluoro-3-(trifluoromethoxy)benzene, which lacks a nitro group. This deficiency reduces susceptibility to electrophilic aromatic substitution compared to methoxy-containing derivatives .

Synthetic Utility: Nitro groups in such compounds are typically reduced to amines (e.g., using SnCl₂·2H₂O in ethanol at 75°C), as seen in . However, steric and electronic effects from fluorine and difluoromethoxy substituents may necessitate modified reaction conditions .

Safety and Handling :

- While specific safety data for the target compound are unavailable, brominated analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene require stringent handling (e.g., immediate decontamination of exposed skin), suggesting similar precautions for nitro-fluorinated derivatives .

Physical Properties: Limited data on melting/boiling points are noted across analogs. However, trifluoromethyl groups (as in ’s compound) increase molecular weight and lipophilicity compared to fluorine substituents .

生物活性

2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene is a fluorinated aromatic compound with the molecular formula CHFNO and a molecular weight of 207.11 g/mol. The presence of difluoromethoxy and nitro groups contributes to its unique chemical properties, enhancing its lipophilicity and reactivity compared to non-fluorinated analogs. This article delves into the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological effects.

The compound features several notable structural characteristics:

- Difluoromethoxy group : Increases lipophilicity.

- Nitro group : Potentially enhances biological activity through electron-withdrawing effects.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | 6.25 - 12.5 | Aspergillus spp., Pseudomonas aeruginosa |

These results suggest that the compound may be effective against resistant strains due to its unique structure .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's IC values were assessed against different cancer cell lines, revealing promising cytotoxic effects.

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| HCT-116 | 8.17 ± 1.89 | 5-Fluorouracil (25.54 ± 0.05) |

| HepG2 | TBD | TBD |

The presence of halogen atoms in the structure is associated with increased inhibitory activity, while electron-donating groups have been found to decrease this activity . Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways, particularly those involving the Bcl-2 family .

The biological activity of this compound is likely mediated through several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA and RNA synthesis, affecting cellular proliferation.

- Apoptosis Induction : Studies indicate that it can disrupt mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Cell Signaling Modulation : Interaction with cellular receptors may alter gene expression profiles, impacting various metabolic pathways .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the efficacy of various fluorinated compounds against resistant bacterial strains. The results demonstrated that compounds similar to this compound exhibited significant antimicrobial activity, with MIC values lower than many standard antibiotics .

- Cytotoxicity in Cancer Models : In vitro tests on HCT-116 and HepG2 cell lines revealed that treatment with the compound resulted in reduced cell viability compared to untreated controls, indicating potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。